molecular formula C15H13NO5 B8591779 Methyl 2-(benzyloxy)-3-nitrobenzoate

Methyl 2-(benzyloxy)-3-nitrobenzoate

Cat. No.: B8591779
M. Wt: 287.27 g/mol
InChI Key: UBTZREDOUFUETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxy)-3-nitrobenzoate is an aromatic ester featuring a benzyloxy group at the 2-position and a nitro group at the 3-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of aminobenzoate derivatives through reduction reactions. For example, its benzyl ester analog, benzyl 2-(benzyloxy)-3-nitrobenzoate, undergoes iron-mediated reduction to yield benzyl 3-amino-2-(benzyloxy)benzoate, a precursor for complex molecules like antimycin A9 . The methyl ester variant is valued for its balance of steric and electronic properties, which influence its reactivity in catalytic processes and functional group transformations.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 3-nitro-2-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-8-5-9-13(16(18)19)14(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

UBTZREDOUFUETL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Ester Group Influence : The methyl ester in Methyl 2-(benzyloxy)-3-nitrobenzoate offers moderate steric hindrance compared to bulkier benzyl esters, facilitating nucleophilic substitution. Ethyl esters (e.g., ethyl 3-nitrobenzoate) exhibit higher lipophilicity (log P ~1.5) but lower stability under acidic conditions .
  • Nitro Group Positioning : The 3-nitro group in this compound deactivates the ring, directing electrophilic substitutions to the 4- and 6-positions. This contrasts with 2-nitro isomers (e.g., ethyl 2-nitrobenzoate), where steric effects dominate .
  • Functional Group Reactivity : Bromomethyl-substituted analogs (e.g., Methyl 2-(BrCH2)-3-nitrobenzoate) are highly reactive in SN2 reactions, enabling C-C bond formation, whereas the benzyloxy group in the title compound favors redox transformations .

Physicochemical Properties

  • log P and Solubility: this compound has a predicted log P of ~2.5–3.0, intermediate between the hydrophilic t-Boc-amino derivative (log P ~1.9) and the lipophilic benzyl ester (log P ~3.5). This balance makes it suitable for reactions in mixed solvents .
  • Spectroscopic Data: Computational studies on Methyl 2-(t-Boc-amino)-3-nitrobenzoate reveal distinct NMR shifts (e.g., δ ~8.2 ppm for aromatic protons) and IR carbonyl stretches (~1720 cm⁻¹), which differ from the benzyloxy variant due to electronic effects of the substituents .

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